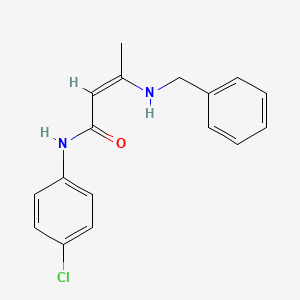

(Z)-3-(benzylamino)-N-(4-chlorophenyl)but-2-enamide

Description

Properties

IUPAC Name |

(Z)-3-(benzylamino)-N-(4-chlorophenyl)but-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O/c1-13(19-12-14-5-3-2-4-6-14)11-17(21)20-16-9-7-15(18)8-10-16/h2-11,19H,12H2,1H3,(H,20,21)/b13-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MORJPKGIPPULPU-QBFSEMIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)NC1=CC=C(C=C1)Cl)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)NC1=CC=C(C=C1)Cl)/NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(benzylamino)-N-(4-chlorophenyl)but-2-enamide typically involves the following steps:

Formation of the but-2-enamide backbone: This can be achieved through a condensation reaction between an appropriate aldehyde and an amine, followed by dehydration.

Introduction of the benzylamino group: This step involves the nucleophilic substitution of a benzylamine with the but-2-enamide intermediate.

Attachment of the 4-chlorophenyl group: This can be done through a Friedel-Crafts acylation reaction, where the 4-chlorophenyl group is introduced to the but-2-enamide backbone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(benzylamino)-N-(4-chlorophenyl)but-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced amides or amines.

Substitution: The benzylamino and 4-chlorophenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or reduced amides.

Scientific Research Applications

Synthetic Chemistry Applications

In synthetic chemistry, (Z)-3-(benzylamino)-N-(4-chlorophenyl)but-2-enamide serves as a valuable building block for the synthesis of more complex molecules. The compound can be synthesized through various methods, including:

- Condensation Reactions : The formation of the but-2-enamide backbone typically involves a condensation reaction between an aldehyde and an amine.

- Nucleophilic Substitution : The introduction of the benzylamino group occurs via nucleophilic substitution with an appropriate amine.

- Friedel-Crafts Acylation : This method is used to attach the 4-chlorophenyl group to the but-2-enamide structure.

These synthetic pathways enable the exploration of new compounds with desirable properties for further applications in pharmaceuticals and materials science.

Biological Research Applications

The biological activities of this compound have been investigated extensively, revealing several promising applications:

- Antimicrobial Properties : Studies indicate that this compound exhibits significant antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.

- Anticancer Activity : Research has shown that this compound can inhibit cancer cell proliferation in vitro, suggesting potential use in cancer therapy.

- Mechanism of Action : The compound interacts with specific biological targets such as enzymes and receptors, influencing cellular pathways that regulate growth and apoptosis.

Medicinal Chemistry Applications

In the field of medicinal chemistry, this compound is being explored for its therapeutic potential:

- Drug Development : Its unique structure allows for modifications that can enhance potency and selectivity against specific diseases.

- Pharmacokinetics and Toxicology Studies : Ongoing research focuses on understanding the pharmacokinetic properties of this compound, including absorption, distribution, metabolism, and excretion (ADME), as well as its safety profile in clinical settings.

Industrial Applications

In industrial contexts, this compound is utilized in the development of specialty chemicals:

- Material Science : The compound's properties make it suitable for use in creating advanced materials with specific functionalities.

- Chemical Processes : Its reactivity allows for its use in various chemical processes, potentially leading to innovations in manufacturing techniques.

Case Studies

- Antimicrobial Efficacy Study : A recent study demonstrated that this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as a new antimicrobial agent.

- Cancer Cell Proliferation Inhibition : In vitro studies on human cancer cell lines revealed that this compound effectively reduced cell viability by inducing apoptosis, suggesting its role as a potential anticancer drug.

Mechanism of Action

The mechanism of action of (Z)-3-(benzylamino)-N-(4-chlorophenyl)but-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to its observed biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (Z)-3-(benzylamino)-N-(4-chlorophenyl)but-2-enamide can be contextualized by comparing it to related enamide derivatives. Below is a detailed analysis based on molecular features, substituent effects, and available

Structural and Molecular Comparison

*Calculated based on molecular formula C₁₇H₁₆ClN₂O.

Key Observations

Substituent Complexity: The target compound is structurally simpler compared to the quinoline- or furopyrimidine-containing analogs in and . Its lack of fused heterocyclic systems (e.g., quinoline) reduces molecular weight (~299.8 vs. 510–552 g/mol) and may enhance metabolic stability.

Amino Group Variations: The benzylamino group in the target compound is also present in the second entry in the table. This substituent may enhance membrane permeability due to its aromatic hydrophobicity. By contrast, analogs with tert-butylamino (510 g/mol) or dimethylamino groups prioritize steric bulk or basicity, which could influence solubility or receptor interactions.

Stereochemical and Conformational Differences :

- The (Z)-configuration of the target compound’s enamide bond contrasts with the (S,E)-configured analogs. The (Z)-isomer may enforce a distinct spatial arrangement, affecting binding to chiral biological targets.

Crystallinity and Physicochemical Properties :

- While crystallinity data for the target compound is unavailable, highlights that structurally related enamide derivatives (e.g., furopyrimidine-containing analogs) can form stable crystalline phases, which are critical for formulation and bioavailability.

Research Findings and Implications

- Activity Trends: Substitution on the enamide core (e.g., benzylamino vs. tert-butylamino) correlates with molecular weight and polarity, which may modulate pharmacokinetic properties. For instance, the hydroxyhexylamino analog in (552 g/mol) could exhibit improved aqueous solubility due to its hydroxyl group.

Synthetic Feasibility : The target compound’s simpler structure (lacking ethynyl or heterocyclic motifs) may streamline synthesis compared to the more complex derivatives in and .

Biological Activity

(Z)-3-(benzylamino)-N-(4-chlorophenyl)but-2-enamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound this compound features a trans configuration around the double bond, which is significant for its biological interactions. The presence of both a benzylamino group and a 4-chlorophenyl moiety contributes to its pharmacological potential, enhancing lipophilicity and possibly influencing receptor interactions.

Cytotoxicity and Anticancer Activity

Numerous studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings regarding its cytotoxic activity:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Significant cytotoxicity |

| Hep-G2 (Liver) | 40.5 | Moderate cytotoxicity |

| AGS (Gastric) | 9.9 | High cytotoxicity |

These results indicate that this compound exhibits notable cytotoxic effects, particularly against gastric cancer cells, suggesting its potential as an anticancer agent .

The mechanism by which this compound exerts its effects may involve the induction of apoptosis in cancer cells. Studies have indicated that compounds with similar structures can interact with cellular targets, leading to increased reactive oxygen species (ROS) production and subsequent cell death . Furthermore, structure-activity relationship (SAR) analyses suggest that modifications to the compound's structure can enhance its efficacy and selectivity .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Research indicates that compounds with similar structural motifs show moderate to strong antibacterial properties against various pathogens, including Salmonella typhi and Bacillus subtilis . Although specific data on this compound's antibacterial activity is limited, its structural similarities to known antimicrobial agents suggest potential efficacy.

Case Studies and Clinical Implications

While direct clinical data on this compound is sparse, related compounds have been explored in clinical settings. For example, derivatives exhibiting similar structural features have been tested in clinical trials for their effectiveness against resistant cancer types and infections. The promising results from these studies highlight the need for further investigation into this compound's therapeutic potential .

Q & A

Q. What are best practices for ensuring reproducibility in preclinical studies involving this compound?

- Methodological Answer :

- Standardized Protocols : Document exact concentrations, vehicle controls (e.g., DMSO ≤0.1%), and administration routes.

- Blinded Experiments : Use third-party randomization to eliminate bias.

- Data Transparency : Share raw datasets and analysis code via repositories like Zenodo or GitHub .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.